3-Ethynyl-azetidine 2,2,2-trifluoroacetate
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Overview
Description
3-Ethynyl-azetidine 2,2,2-trifluoroacetate is a chemical compound characterized by its unique structure, which includes an azetidine ring and an ethynyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-azetidine 2,2,2-trifluoroacetate typically involves the formation of the azetidine ring followed by the introduction of the ethynyl group. One common method is the [2+2] cycloaddition reaction, which forms the azetidine ring. This reaction can be catalyzed by various metal catalysts under specific conditions . The ethynyl group is then introduced through a subsequent reaction, often involving the use of ethynylating agents.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of trifluoroacetic acid as a reagent or catalyst is common in these processes .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-azetidine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
Scientific Research Applications
3-Ethynyl-azetidine 2,2,2-trifluoroacetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: It finds applications in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-Ethynyl-azetidine 2,2,2-trifluoroacetate involves its interaction with molecular targets through its azetidine ring and ethynyl group. These interactions can lead to the modulation of various biological pathways, making it a valuable compound in medicinal chemistry. The ring strain in the azetidine ring contributes to its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluoroethyl)azetidine 2,2,2-trifluoroacetate
- (E)-3-(4-(trifluoromethyl)styryl)azetidine 2,2,2-trifluoroacetate
Uniqueness
3-Ethynyl-azetidine 2,2,2-trifluoroacetate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other azetidine derivatives. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
1207840-09-2 |
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Molecular Formula |
C7H8F3NO2 |
Molecular Weight |
195.14 g/mol |
IUPAC Name |
3-ethynylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7N.C2HF3O2/c1-2-5-3-6-4-5;3-2(4,5)1(6)7/h1,5-6H,3-4H2;(H,6,7) |
InChI Key |
CLEZZKFAMYUPRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CNC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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